![molecular formula C24H26N2O5 B193023 8-羟基卡维地洛 CAS No. 159426-95-6](/img/structure/B193023.png)
8-羟基卡维地洛
描述
8-Hydroxycarvedilol is a member of carbazoles . It is a chemical compound classified as a beta-blocker, known for its potential antioxidant properties through the scavenging of free radicals and inhibition of lipid peroxidation . It has a molecular formula of C24H26N2O5 .
Molecular Structure Analysis
8-Hydroxycarvedilol has a molecular weight of 422.5 g/mol . The IUPAC name for 8-Hydroxycarvedilol is 5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol . The InChI and Canonical SMILES for 8-Hydroxycarvedilol are also provided .
Chemical Reactions Analysis
8-Hydroxycarvedilol is metabolized by CYP1A2, CYP3A4, and CYP1A1 .
Physical And Chemical Properties Analysis
8-Hydroxycarvedilol has several computed properties, including XLogP3 of 3.8, Hydrogen Bond Donor Count of 4, Hydrogen Bond Acceptor Count of 6, Rotatable Bond Count of 10, Exact Mass of 422.18417193 g/mol, Monoisotopic Mass of 422.18417193 g/mol, Topological Polar Surface Area of 96 Ų, Heavy Atom Count of 31, and a Formal Charge of 0 .
科学研究应用
Pharmacokinetics
8-Hydroxycarvedilol is a metabolite of Carvedilol, a non-selective beta blocker/alpha-1 blocker commonly used to treat heart failure and hypertension . It’s important to study the pharmacokinetics of 8-Hydroxycarvedilol to understand its absorption, distribution, metabolism, and excretion in the body .
Solubility and Permeability
Research has been conducted to compare the solubility and permeability of Carvedilol and its enantiomers, including 8-Hydroxycarvedilol . These properties are crucial for drug formulation and can impact the drug’s bioavailability .
Bioavailability
The bioavailability of a drug is a key factor in its therapeutic efficacy. The S-enantiomer of Carvedilol, which includes 8-Hydroxycarvedilol, has been found to have poor bioavailability . Research into the reasons for this, such as first-pass metabolism, can guide the development of strategies to improve it .
Chemical Properties
8-Hydroxycarvedilol belongs to the class of organic compounds known as carbazoles . It is a very strong basic compound . Understanding its chemical properties can help in predicting its behavior in biological systems .
Analytical Methods
Analytical methods have been developed for the detection and quantification of 8-Hydroxycarvedilol . These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring .
作用机制
As a metabolite of carvedilol, 8-Hydroxycarvedilol likely shares some of the parent drug’s mechanisms of action. Carvedilol is a nonselective adrenergic blocker, specifically categorized as an NSBB with alpha-1–adrenergic receptor antagonist properties . It is a nonselective cardiac beta blocker with peripheral vasodilating effects, which improve blood flow throughout the body .
属性
IUPAC Name |
5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPVNZVFGNMPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxycarvedilol | |
CAS RN |
159426-95-6 | |
Record name | BM-910162 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159426956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BM-910162 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5A8KY0RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 8-hydroxycarvedilol formed in the body?
A1: 8-hydroxycarvedilol is a major metabolite of the drug carvedilol, primarily formed through hepatic metabolism. Research indicates that it's primarily generated via hydroxylation of the parent drug, carvedilol, by cytochrome P450 enzymes, specifically CYP2D1, in the liver [, ]. This process exhibits stereoselectivity, favoring the S(-)-enantiomer of carvedilol as a substrate [, ].
Q2: What is the significance of 8-hydroxycarvedilol formation in carvedilol metabolism?
A2: 8-hydroxycarvedilol, alongside 1-hydroxycarvedilol, represents a major pathway for carvedilol elimination from the body. Following its formation, 8-hydroxycarvedilol is rapidly conjugated with glucuronic acid to form 8-hydroxycarvedilol O-glucuronide (8-OHCG) []. This conjugated metabolite is then primarily excreted in the bile [, ].
Q3: Does the formation of 8-hydroxycarvedilol differ between carvedilol enantiomers?
A3: Yes, there is a significant difference in the formation of 8-OHCG, the glucuronide conjugate of 8-hydroxycarvedilol, depending on which enantiomer of carvedilol is metabolized. Studies using enantiomerically radiolabeled carvedilol in rats showed a preference for S(-)-carvedilol in the formation of 8-OHCG []. This suggests stereoselective metabolism of carvedilol, with implications for potential differences in pharmacokinetic profiles between the enantiomers [, ].
Q4: Are there differences in how carvedilol enantiomers and the racemic mixture are metabolized and excreted?
A4: Yes, research suggests differences in both metabolism and excretion patterns. While both R(+)-carvedilol and S(-)-carvedilol are metabolized to 8-hydroxycarvedilol, the S(-)-enantiomer shows a preference for this metabolic pathway []. This difference in metabolism, along with variations in intestinal absorption, contributes to the overall lower bioavailability observed for S(-)-carvedilol compared to the R(+)-enantiomer and the racemic mixture []. Furthermore, biliary excretion of the major metabolites, including 8-hydroxycarvedilol O-glucuronide, also differs between the enantiomers and the racemic mixture [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。